molecular formula C11H10ClN5O2 B11845069 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid

4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid

Cat. No.: B11845069
M. Wt: 279.68 g/mol
InChI Key: DDZCJFRPQWAWFC-UHFFFAOYSA-N
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Description

4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid is a complex organic compound that features a purine base attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid typically involves multiple steps. One common method includes the acylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by reduction to obtain a 1-amino-4-(hydroxymethyl)-2-cyclopentene derivative. This intermediate is then converted into the desired enantiomer using specific microorganisms or enzymes. The final step involves reacting the intermediate with N-(2-amino-4,6-dichloropyrimidin-5-yl)-formamide and cyclizing the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: This compound shares the purine base but lacks the cyclopentene ring.

    Abacavir: A nucleoside analog used as an antiviral drug, structurally related but with different functional groups.

Uniqueness

4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid is unique due to its combination of a purine base with a cyclopentene ring, which imparts specific chemical and biological properties not found in simpler analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H10ClN5O2

Molecular Weight

279.68 g/mol

IUPAC Name

4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)

InChI Key

DDZCJFRPQWAWFC-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O

Origin of Product

United States

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